molecular formula C8H14O3 B11920734 methyl (E)-6-hydroxy-4-methylhex-4-enoate CAS No. 53585-95-8

methyl (E)-6-hydroxy-4-methylhex-4-enoate

Cat. No.: B11920734
CAS No.: 53585-95-8
M. Wt: 158.19 g/mol
InChI Key: PQOBTUTWNHKPOV-FNORWQNLSA-N
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Description

Methyl (E)-6-hydroxy-4-methylhex-4-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances and flavors. This particular compound is characterized by its unique structure, which includes a hydroxy group and a double bond in the hexenoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-6-hydroxy-4-methylhex-4-enoate can be synthesized through various methods. One common approach involves the esterification of (E)-6-hydroxy-4-methylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-6-hydroxy-4-methylhex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl (E)-6-oxo-4-methylhex-4-enoate.

    Reduction: The double bond in the hexenoate chain can be reduced to form methyl 6-hydroxy-4-methylhexanoate.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Halogenating agents such as thionyl chloride can be used for the substitution of the hydroxy group.

Major Products Formed

    Oxidation: Methyl (E)-6-oxo-4-methylhex-4-enoate.

    Reduction: Methyl 6-hydroxy-4-methylhexanoate.

    Substitution: Methyl (E)-6-chloro-4-methylhex-4-enoate.

Scientific Research Applications

Methyl (E)-6-hydroxy-4-methylhex-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism by which methyl (E)-6-hydroxy-4-methylhex-4-enoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the corresponding alcohol and acid. The compound’s double bond and hydroxy group also allow it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-6-hydroxyhex-4-enoate: Lacks the methyl group at the 4-position.

    Methyl (E)-6-hydroxy-4-methylhexanoate: Lacks the double bond in the hexenoate chain.

    Methyl (E)-6-chloro-4-methylhex-4-enoate: Contains a chlorine atom instead of a hydroxy group.

Uniqueness

Methyl (E)-6-hydroxy-4-methylhex-4-enoate is unique due to the presence of both a hydroxy group and a double bond in the hexenoate chain. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

53585-95-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (E)-6-hydroxy-4-methylhex-4-enoate

InChI

InChI=1S/C8H14O3/c1-7(5-6-9)3-4-8(10)11-2/h5,9H,3-4,6H2,1-2H3/b7-5+

InChI Key

PQOBTUTWNHKPOV-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\CO)/CCC(=O)OC

Canonical SMILES

CC(=CCO)CCC(=O)OC

Origin of Product

United States

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